molecular formula C6H7BFNO3 B1446496 2-Fluoro-3-methoxypyridine-4-boronic acid CAS No. 1451392-01-0

2-Fluoro-3-methoxypyridine-4-boronic acid

Cat. No.: B1446496
CAS No.: 1451392-01-0
M. Wt: 170.94 g/mol
InChI Key: XJHXSDGMVPHYJZ-UHFFFAOYSA-N
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Description

2-Fluoro-3-methoxypyridine-4-boronic acid is an organoboron compound that features a boronic acid group attached to a fluorinated and methoxylated pyridine ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Properties

IUPAC Name

(2-fluoro-3-methoxypyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BFNO3/c1-12-5-4(7(10)11)2-3-9-6(5)8/h2-3,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJHXSDGMVPHYJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=NC=C1)F)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-methoxypyridine-4-boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the direct borylation of 2-fluoro-3-methoxypyridine using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-methoxypyridine-4-boronic acid primarily undergoes reactions typical of boronic acids, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridines and complex organic molecules used in pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methoxypyridine-4-boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid and the halide substrate. This complex undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired carbon-carbon bond . The fluorine and methoxy groups on the pyridine ring can influence the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-3-methoxypyridine-4-boronic acid is unique due to the presence of both fluorine and methoxy groups on the pyridine ring, which can significantly influence its reactivity and selectivity in various chemical reactions. This makes it a valuable compound in the synthesis of complex organic molecules and in the development of new pharmaceuticals and agrochemicals .

Biological Activity

2-Fluoro-3-methoxypyridine-4-boronic acid is a boronic acid derivative that has garnered attention in the fields of medicinal chemistry and biochemistry due to its diverse biological activities and applications. This compound is particularly notable for its role in facilitating carbon-carbon bond formation through the Suzuki-Miyaura coupling reaction, a key reaction in organic synthesis.

Target of Action
The primary target for this compound is the palladium catalyst utilized in the Suzuki-Miyaura coupling reaction. This compound interacts with the palladium through a process known as transmetalation, which is essential for the formation of new carbon-carbon bonds.

Biochemical Pathways
The involvement of this compound in biochemical pathways primarily revolves around its ability to form reversible covalent bonds with diols and other nucleophiles. This property enhances its utility in biochemical assays and drug design, allowing it to modulate enzyme activity and influence cellular processes such as signaling pathways and gene expression.

Cellular Effects

The biological activity of this compound includes:

  • Enzyme Modulation : The compound can inhibit or activate specific enzymes, thereby affecting downstream signaling pathways and altering gene expression patterns.
  • Cell Signaling : It influences various cellular processes, including metabolism and cell signaling, which can lead to significant changes in cellular function.

These effects are attributed to its ability to form covalent bonds with target biomolecules, either at active sites or allosteric sites on enzymes.

Research Applications

This compound has several applications across different fields:

Field Application
ChemistryServes as a building block in the synthesis of complex organic molecules via Suzuki-Miyaura coupling.
BiologyUsed in developing biologically active compounds, including enzyme inhibitors and receptor modulators.
MedicineImportant in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
IndustryApplied in producing agrochemicals and advanced materials.

Case Studies

  • Enzyme Inhibition Studies : Research has demonstrated that this compound can effectively inhibit certain kinases, leading to altered cell proliferation rates in cancer cell lines. For instance, studies involving kinase assays indicated that this compound significantly reduced the activity of targeted kinases involved in tumor growth.
  • Nicotinic Acetylcholine Receptor Binding : In a study examining various pyridine analogs, it was found that derivatives similar to this compound exhibited selective binding to nicotinic acetylcholine receptors (nAChRs), suggesting potential applications in neuropharmacology .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is relatively stable and can be readily prepared. Its stability allows for consistent results in biochemical assays and enhances its viability as a pharmaceutical candidate.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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